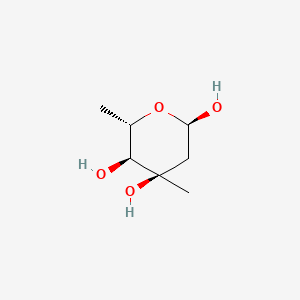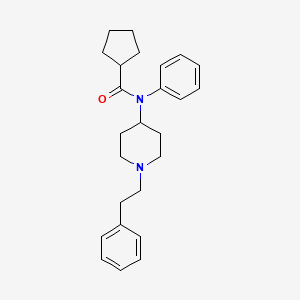
2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethenyl)-1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethenyl)-1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-, (E)-: is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to enhance its biological activity. It is primarily used in antiviral therapies, particularly for the treatment of herpes simplex virus infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethenyl)-1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-, (E)- involves several key steps:
Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a pyrimidine base. This reaction typically requires a Lewis acid catalyst and an anhydrous solvent.
Bromination: The next step involves the bromination of the ethenyl group. This is usually achieved using bromine or a bromine-containing reagent under controlled conditions to ensure the formation of the desired (E)-isomer.
Deprotection: The final step involves the removal of protecting groups to yield the target compound. This step often requires acidic or basic conditions, depending on the nature of the protecting groups used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The bromine atom in the ethenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent and a base to facilitate the reaction.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Ethyl derivatives.
Substitution: Various nucleophilic substitution products, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study the mechanisms of viral replication and the effects of nucleoside analogs on cellular processes.
Medicine: The primary application in medicine is as an antiviral agent. It is particularly effective against herpes simplex virus infections, where it inhibits viral DNA synthesis.
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its synthesis and production are critical for ensuring a stable supply of effective antiviral medications.
Mecanismo De Acción
The compound exerts its antiviral effects by inhibiting viral DNA polymerase. It is incorporated into the viral DNA during replication, leading to chain termination. This prevents the virus from replicating and spreading. The molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis.
Comparación Con Compuestos Similares
Acyclovir: Another nucleoside analog used in antiviral therapy.
Ganciclovir: Similar in structure and function, used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Comparison:
Uniqueness: The presence of the 2-bromoethenyl group in 2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethenyl)-1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-, (E)- provides unique antiviral properties, making it more effective against certain strains of herpes simplex virus.
Efficacy: Compared to acyclovir and ganciclovir, this compound has shown higher potency in inhibiting viral replication.
Bioavailability: While valacyclovir has improved bioavailability, the unique structure of this compound allows for targeted delivery and reduced side effects.
Propiedades
Número CAS |
130351-63-2 |
|---|---|
Fórmula molecular |
C12H15BrN2O6 |
Peso molecular |
363.16 g/mol |
Nombre IUPAC |
5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15BrN2O6/c13-2-1-6-3-15(12(20)14-10(6)19)11-9(18)7(4-16)8(5-17)21-11/h1-3,7-9,11,16-18H,4-5H2,(H,14,19,20)/b2-1+/t7-,8-,9+,11-/m1/s1 |
Clave InChI |
LNMGBEHJIWCBAA-LMYMSVDUSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O)/C=C/Br |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)CO)O)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















